molecular formula C18H26N2O2S B2396517 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone CAS No. 2320820-06-0

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone

Cat. No.: B2396517
CAS No.: 2320820-06-0
M. Wt: 334.48
InChI Key: LSMDULDHKMUXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a thian ring, and a diazepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Diazepan Ring: This step involves the cyclization of appropriate amine precursors under controlled conditions.

    Introduction of the Thian Ring: The thian ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Phenoxy Group: The final step involves the attachment of the phenoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
  • 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one

Uniqueness

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-18(15-22-17-5-2-1-3-6-17)20-10-4-9-19(11-12-20)16-7-13-23-14-8-16/h1-3,5-6,16H,4,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDULDHKMUXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC=CC=C2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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